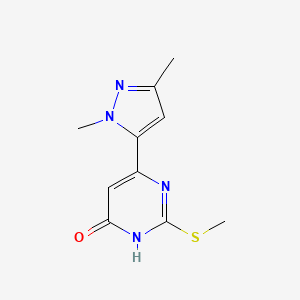

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-6-4-8(14(2)13-6)7-5-9(15)12-10(11-7)16-3/h4-5H,1-3H3,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNXFIOWGNHROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=O)NC(=N2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrimidinone with Pyrazolyl Precursors

- Starting Materials: 6-amino-2-(methylthio)pyrimidin-4(3H)-one or related pyrimidinone salts.

- Key Step: Nucleophilic substitution or alkylation at the 6-position of the pyrimidinone ring with a pyrazolyl moiety, often using pyrazole potassium salts.

- Reaction Conditions: The reaction is performed in solvents such as anhydrous acetone at low temperatures (0–4 °C) initially, followed by stirring at room temperature and mild heating (45–50 °C) for several hours.

- Catalysts/Reagents: No strong catalysts are typically required; however, bases like potassium hydroxide may be used to generate the pyrazolyl potassium salt.

This method yields the target compound with high regioselectivity and purity, suitable for further functionalization.

One-Pot Multi-Component Condensation

- Reactants: 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and Meldrum’s acid or ethyl cyanoacetate.

- Catalyst: Brønsted-acidic ionic liquids such as 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4).

- Conditions: Solvent-free, mild reaction conditions at room temperature or slightly elevated temperatures.

- Advantages: Short reaction times (< 3 minutes), high yields (79–95%), catalyst reusability, and easy work-up by washing with water to recover the ionic liquid catalyst.

- Mechanism: The reaction proceeds via a three-component condensation forming pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the target compound.

This method is efficient for synthesizing pyrimidinone derivatives with various substituents, including methylthio and pyrazolyl groups.

Detailed Reaction Data and Optimization

Table 1: Catalyst and Solvent Screening for Model Reaction (Synthesis of Pyrido[2,3-d]pyrimidine Derivative)

| Entry | Catalyst | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | [DMBSI]HSO4 | Solvent-free | <1 | 87 |

| 2 | Sulfuric acid | Ethanol | 5 | 70 |

| 3 | p-Toluenesulfonic acid | Water | 10 | 65 |

| ... | ... | ... | ... | ... |

Source: Optimized conditions showed that solvent-free use of [DMBSI]HSO4 gave the highest yield and shortest reaction time.

Table 2: Effect of Catalyst Amount on Yield

| Catalyst Amount (g/mmol substrate) | Yield (%) |

|---|---|

| 0.02 | 65 |

| 0.04 | 80 |

| 0.06 | 87 |

| 0.08 | 86 |

Optimal catalyst loading was 0.06 g per mmol of substrate.

Mechanistic Insights

- The ionic liquid catalyst facilitates protonation and activation of the aldehyde and Meldrum’s acid or ethyl cyanoacetate, promoting condensation with the amino group of the pyrimidinone.

- The methylthio group remains intact during the reaction, allowing selective substitution at the 6-position.

- The pyrazolyl substituent is introduced via nucleophilic substitution or alkylation steps, often involving potassium salts of pyrazole derivatives.

- The catalyst is recoverable by aqueous washing and vacuum distillation, enabling multiple reuse cycles without loss of activity.

Representative Experimental Procedure

Preparation of 6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one:

- Formation of Pyrazolyl Potassium Salt: 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyridazin-3(2H)-one potassium salt is prepared by stirring the pyrazole derivative with potassium hydroxide in water.

- Alkylation Reaction: The pyrazolyl potassium salt (10 mmol) is suspended in anhydrous acetone (10 mL) and cooled to 0–4 °C.

- Addition of Pyrimidinone Derivative: 2-(2-chloro-6-methylpyrimidin-4-yl) compound (10 mmol) is added portionwise.

- Stirring: The mixture is stirred at room temperature for 5–6 hours, then heated to 45–50 °C until completion (monitored by TLC or HPLC).

- Isolation: Solvent is evaporated, and the residue is purified by crystallization or chromatography to afford the target compound with high yield and purity.

Summary of Yields and Reaction Times

| Method | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|

| One-pot condensation with ionic liquid catalyst | <3 minutes | 79–95 | Solvent-free, catalyst reusable |

| Alkylation with pyrazolyl potassium salt | 5–6 hours | 70–90 | Requires controlled temperature |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Research

Recent studies have indicated that 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one exhibits promising antimicrobial and antiparasitic properties. For instance, research has demonstrated its effectiveness against certain strains of bacteria and protozoa, suggesting potential therapeutic applications in treating infections.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential. It may act as a lead compound for drug development targeting diseases such as cancer and infectious diseases. Preliminary studies suggest that it may modulate specific molecular pathways involved in disease progression.

Case Study: Drug Development

A recent investigation into the compound's pharmacological profile revealed its ability to inhibit specific enzymes linked to cancer cell proliferation. This finding positions it as a candidate for further development into anticancer therapies.

Industrial Applications

Beyond academic research, this compound finds applications in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for formulating effective pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact.

Mechanism of Action

The mechanism by which 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substitution Patterns at the Pyrimidinone Core

The pyrimidinone core is highly modifiable. Key analogs and their substituent effects are summarized below:

Key Observations :

- Methylthio Group : Common in all analogs; increases lipophilicity and may modulate kinase inhibition .

- 6-Position Variability: Pyrazole (target compound) vs. isoxazole () vs. fluoropyridine ().

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The target compound’s logP is likely higher than 5-methyl-2-(methylthio)pyrimidin-4(3H)-one (logP ~1.5) due to the bulky pyrazole group.

- Solubility : Pyrazole’s hydrophobicity may reduce aqueous solubility compared to fluoropyridine analogs, necessitating formulation optimization.

- Metabolic Stability : Methylthio groups are susceptible to oxidation, but the 1,3-dimethylpyrazole may shield the sulfur atom, prolonging half-life relative to unshielded analogs .

Biological Activity

6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone class. Its unique structure, characterized by the presence of a pyrazole and methylthio group, has garnered interest for its potential biological activities, particularly in antimicrobial and antiparasitic domains. This article consolidates current research findings, case studies, and data tables to elucidate the biological activity of this compound.

The compound's IUPAC name is 4-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one. It has a molecular formula of C10H12N4OS and a molecular weight of 240.29 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antiparasitic Activity

In addition to its antimicrobial properties, this compound has been studied for its antiparasitic effects. Preliminary investigations suggest that it may inhibit the growth of certain protozoan parasites, potentially making it a candidate for further development in treating parasitic infections .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within pathogens. These interactions may involve binding to enzymes or receptors critical for pathogen viability, leading to the modulation of key biological processes .

Study 1: Antibacterial Efficacy

A recent study focused on synthesizing derivatives of this compound and evaluating their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like vancomycin, suggesting potential as novel therapeutic agents .

Study 2: Antiparasitic Evaluation

Another investigation assessed the antiparasitic activity against Plasmodium falciparum. The results indicated that the compound inhibited parasite growth effectively at submicromolar concentrations, with a mechanism involving interference with folate metabolism in the parasite .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step protocols, such as coupling pyrazole derivatives with pyrimidinone precursors. Key steps include:

- Use of POCl₃ and DMF for cyclization (as in analogous pyrimidinone syntheses) .

- Solvent selection (e.g., EtOH/H₂O mixtures) to control reaction kinetics and byproduct formation .

- Critical Parameters :

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- HPLC : Quantify purity with C18 columns and UV detection (λ = 254 nm) .

- FTIR : Confirm functional groups (e.g., C=S stretch at ~650 cm⁻¹, pyrazole C-N at ~1350 cm⁻¹) .

- NMR : Assign peaks for pyrazole (δ 2.1–2.5 ppm for methyl groups) and pyrimidinone (δ 5.5–6.0 ppm for thioether protons) .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and interactions with biological targets?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on pyrimidinone scaffolds .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the thioether group (critical for nucleophilic substitution) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with electrophiles).

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from:

- Assay Variability : Normalize data using internal controls (e.g., reference inhibitors) .

- Solubility Effects : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation in cell-based assays .

- Statistical Tools : Apply ANOVA to compare datasets, accounting for batch effects or protocol differences .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Framework :

- Longitudinal Studies : Track degradation in soil/water systems under varying pH and microbial activity .

- Partitioning Analysis : Measure log Kow (octanol-water) to predict bioaccumulation potential .

- Example Design :

| Variable | Levels | Replicates |

|---|---|---|

| pH | 5.0, 7.0, 9.0 | 4 per level |

| Temperature | 25°C, 37°C | 4 per level |

Methodological Challenges and Solutions

Q. How can researchers improve the scalability of this compound’s synthesis without compromising stereochemical integrity?

- Optimization Strategies :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., oxidation of thioether groups) .

- Catalysis : Screen Pd/C or Ni-based catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .

Q. What strategies validate the compound’s stability under storage conditions?

- Protocol :

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days .

- Stability-Indicating Assays : Monitor degradation products via LC-MS (e.g., oxidation to sulfoxide derivatives) .

Theoretical and Conceptual Frameworks

Q. How can researchers link mechanistic studies of this compound to broader theories of heterocyclic reactivity?

- Conceptual Basis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.